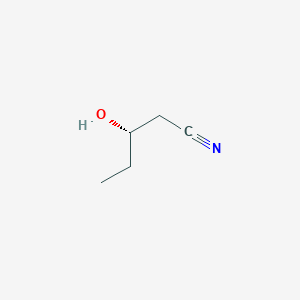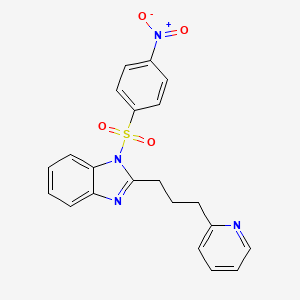
3-Chloro-3-phenylprop-2-enethial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-phenylprop-2-enethial is an organic compound with the molecular formula C9H7ClS It is characterized by the presence of a chloro group, a phenyl group, and a thial group attached to a prop-2-ene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-phenylprop-2-enethial typically involves the reaction of 3-chloro-3-phenylprop-2-enal with a sulfur-containing reagent. One common method is the reaction of 3-chloro-3-phenylprop-2-enal with hydrogen sulfide (H2S) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thial compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-phenylprop-2-enethial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the thial group to a thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-3-phenylprop-2-enethial has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-phenylprop-2-enethial involves its interaction with specific molecular targets. The thial group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-enal: A related compound with an aldehyde group instead of a thial group.
3-Chloro-3-phenylprop-2-enol: A compound with a hydroxyl group instead of a thial group.
Uniqueness
3-Chloro-3-phenylprop-2-enethial is unique due to the presence of the thial group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the chloro and phenyl groups further enhances its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
189360-66-5 |
|---|---|
Fórmula molecular |
C9H7ClS |
Peso molecular |
182.67 g/mol |
Nombre IUPAC |
3-chloro-3-phenylprop-2-enethial |
InChI |
InChI=1S/C9H7ClS/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
FTBCZISBKOMZCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
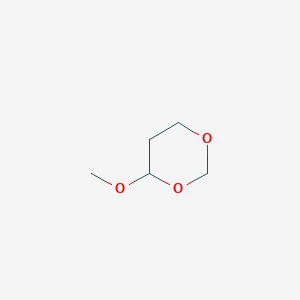
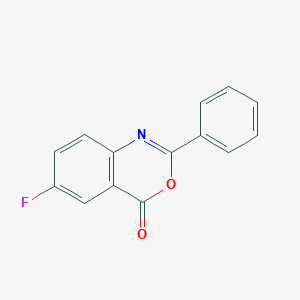
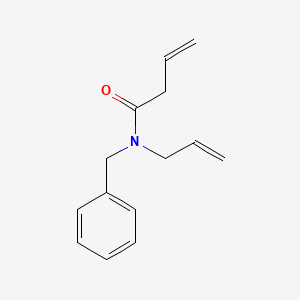
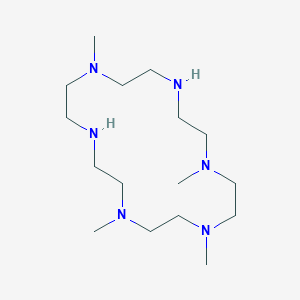
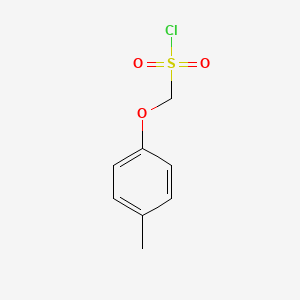

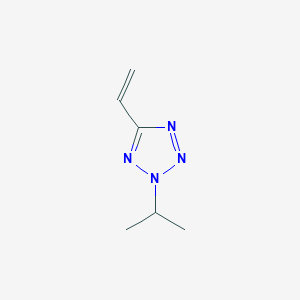
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
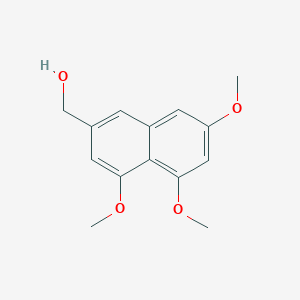
![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)
